(2R,3R,4S,5R)-2,3,4,5,6-pentahydroxyhexanal
Overview
Description
“(2R,3R,4S,5R)-2,3,4,5,6-pentahydroxyhexanal” is the open chain form of D-gulose . It is a D-gulose and an aldehydo-gulose . It is an enantiomer of an aldehydo-L-gulose .
Molecular Structure Analysis
The molecule contains a total of 23 bonds, including 11 non-H bonds, 1 multiple bond, 5 rotatable bonds, 1 double bond, 1 aldehyde (aliphatic), 5 hydroxyl groups, 1 primary alcohol, and 4 secondary alcohols .
Physical And Chemical Properties Analysis
The molecular weight of “(2R,3R,4S,5R)-2,3,4,5,6-pentahydroxyhexanal” is 180.16 g/mol . The molecule has a XLogP3 value of -2.9 .
Scientific Research Applications
Antioxidant Activities
- Novel antioxidant agents have been developed by combining the pharmacophores of ascorbic acid and alpha-tocopherol, resulting in compounds like 3,4-dihydroxy-5R-2(R,S)-(6-hydroxy-2,5,7,8-tetramethylchroman-2(R,S)yl-methyl)-1,3]dioxolan-4S-yl]-5H-furan-2-one. These compounds exhibit potent antioxidant effects and are effective in preventing damage induced by reperfusion on isolated rabbit heart (Manfredini et al., 2000).
Solubility Studies
- The solubility of various saccharides, including (2R,3R,4S,5R)-2,3,4,5,6-pentahydroxyhexanal derivatives, in ethanol-water mixtures has been studied. These studies provide valuable data for the formulation and processing of these compounds in various applications (Gong et al., 2012).
Synthesis and Biological Evaluation
- Compounds based on the structure of (2R,3R,4S,5R)-2,3,4,5,6-pentahydroxyhexanal have been synthesized and evaluated for their potential as nonsteroidal estrogens. These compounds, including derivatives of hexestrol and norhexestrol, have shown significant binding affinity to the uterine estrogen receptor, making them potentially valuable for research in hormonal therapies (Landvatter & Katzenellenbogen, 1982).
Potential Therapeutic Applications
- Novel compounds derived from (2R,3R,4S,5R)-2,3,4,5,6-pentahydroxyhexanal have been synthesized and show promise in the treatment of cutaneous T-cell lymphoma. These compounds exhibit selective agonism for the retinoid X receptor and demonstrate improved biological potency and selectivity compared to existing treatments (Jurutka et al., 2013).
Neuroprotective Effects
- A novel N6-substituted adenosine derivative of (2R,3R,4S,5R)-2,3,4,5,6-pentahydroxyhexanal, known as WS0701, has been shown to alleviate fear, anxious behaviors, and memory deficits in a mouse model of posttraumatic stress disorder. This suggests potential neuroprotective and therapeutic benefits in the treatment of PTSD (Huang et al., 2013).
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with proteins such as alpha-mannosidase 2 .
Mode of Action
It’s likely that it interacts with its targets in a manner similar to other structurally related compounds .
Biochemical Pathways
Related compounds have been shown to have broad-spectrum activity in cell-based assays against various viruses .
Result of Action
Related compounds have been shown to have various effects, such as reducing conduction time in the atrioventricular node of the heart .
properties
IUPAC Name |
(2R,3R,4S,5R)-2,3,4,5,6-pentahydroxyhexanal | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5-,6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZCGUPFRVQAUEE-FSIIMWSLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C=O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@@H]([C@H]([C@H](C=O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90172700, DTXSID201015880 | |
Record name | Gulose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90172700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | D-Gulose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201015880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,3R,4S,5R)-2,3,4,5,6-pentahydroxyhexanal | |
CAS RN |
4205-23-6, 19163-87-2 | |
Record name | D-Gulose | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4205-23-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | D-Gulose | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004205236 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Gulose | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019163872 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Gulose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90172700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | D-Gulose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201015880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | D-gulose | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.927 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | GULOSE, D- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/25008KX916 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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